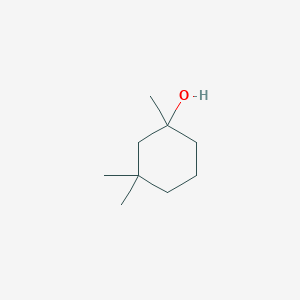
1,3,3-Trimethylcyclohexan-1-ol
Overview
Description
1,3,3-Trimethylcyclohexan-1-ol is a chemical compound with the molecular formula C9H18O . It contains a total of 28 bonds, including 10 non-H bonds, and features a six-membered ring, a hydroxyl group, and a tertiary alcohol .
Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethylcyclohexan-1-ol consists of a six-membered cyclohexane ring with three methyl groups and one hydroxyl group attached . The presence of these functional groups can significantly influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
1,3,3-Trimethylcyclohexan-1-ol has a molecular weight of 142.24 . It’s a powder at room temperature and has a melting point of 73-74°C . Other physical and chemical properties such as density, color, hardness, and electrical conductivity are not provided in the search results.Scientific Research Applications
Catalytic Hydrogenation
1,3,3-Trimethylcyclohexan-1-ol is used in the catalytic hydrogenation of 1,3,5-trimethylbenzene. This process involves a countercurrent moving-bed chromatographic reactor, yielding high product purity and reactant conversion (Ray & Carr, 1995).
Chemical Synthesis
It serves as a precursor in the synthesis of complex organic compounds. For example, cyclohex-2-en-R*-1-ol is converted into (1R*;2S*;3R*)-3-aminocyclohexan-1,2-diol, demonstrating its utility in regiospecific epoxide opening reactions (Gassman & Gremban, 1984).
Trimerization Reactions
The compound is involved in trimerization reactions, such as in the study where 1-ethynylcyclohexan-1-ol underwent catalytic reaction to form a linear trimer, analyzed using various spectroscopic methods (Carusi et al., 1987).
Polymer Chemistry
In polymer chemistry, 1,3,3-Trimethylcyclohexan-1-ol derivatives are converted into biuret and urea derivatives. This process involves high-temperature reactions and leads to the formation of prepolymers with specific molecular weights (Balewski & Lesiak, 1986).
Photochemical Studies
The compound is used in photochemical studies to model polypropylene oxidation. Research has shown that compounds like 1,3,5-trimethylcyclohexane, a similar compound, can be used to study the photo-oxidation process and the effect of various antioxidants (Zahradnic̆ková et al., 1982).
Organic Synthesis
The organic synthesis of 1,3,3-Trimethylcyclohexan-1-ol and its isomers provides insights into catalytic reduction methods and their stereochemistry, as seen in the synthesis of 1,2,4-trimethylcyclohexanes (Mahmoud, 1968).
Computational Chemistry
Computational methods are used to study the thermal rearrangement of derivatives of 1,3,3-Trimethylcyclohexan-1-ol, providing insights into reaction mechanisms at the molecular level (Erdem et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1,3,3-trimethylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3,10)7-8/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLSPNSOTHEATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylcyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B3387185.png)
![4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine](/img/structure/B3387191.png)

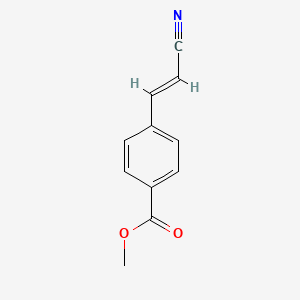

![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B3387207.png)
![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)
![4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3387215.png)
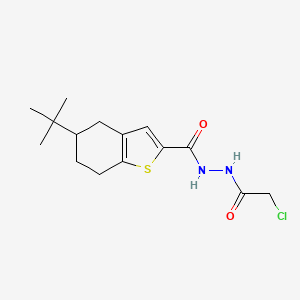
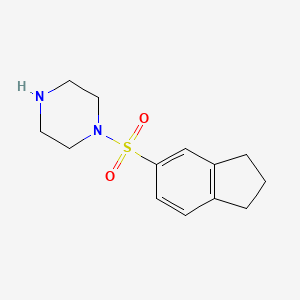
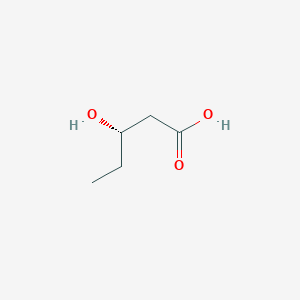
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
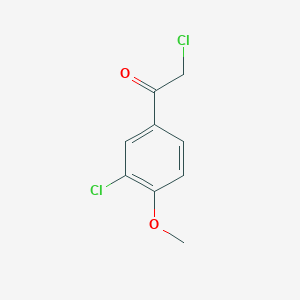
![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)